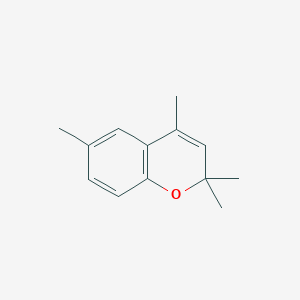
2,2,4,6-tetramethyl-2H-chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,6-Tetramethyl-2H-chromene is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring. This specific compound is characterized by the presence of four methyl groups at positions 2, 2, 4, and 6 on the chromene ring. Chromenes are known for their diverse biological activities and are found in various natural products and synthetic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,6-tetramethyl-2H-chromene can be achieved through several methods:
Electrophilic Cyclization: Substituted propargylic aryl ethers can undergo electrophilic cyclization using reagents like iodine, iodine monochloride, and phenylselenium bromide to produce 2H-chromenes.
C-O Activation and C-C Bond Formation: Under base-free conditions, 2-ethoxy-2H-chromenes can be synthesized using a nickel catalyst and boronic acids.
Petasis Condensation: This method involves the condensation of vinylic or aromatic boronic acids, salicylaldehydes, and amines, followed by cyclization to form 2H-chromenes.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability.
Chemical Reactions Analysis
2,2,4,6-Tetramethyl-2H-chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanones or chromanols.
Reduction: Reduction reactions can convert the chromene ring to a fully saturated chromane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromene ring, leading to the formation of diverse derivatives
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products:
Oxidation Products: Chromanones, chromanols.
Reduction Products: Chromanes.
Substitution Products: Various substituted chromenes depending on the reagents used.
Scientific Research Applications
2,2,4,6-Tetramethyl-2H-chromene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,4,6-tetramethyl-2H-chromene involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2,2,4,6-Tetramethyl-2H-chromene can be compared with other similar compounds, such as:
2,5,5,8a-Tetramethyl-2H-chromene: Similar in structure but differs in the position of methyl groups.
4H-Chromenes: These compounds have a different arrangement of the pyran ring and exhibit distinct chemical and biological properties.
Benzofurans: Another class of heterocyclic compounds with a fused benzene and furan ring, showing different reactivity and applications.
Uniqueness: The unique arrangement of methyl groups in this compound contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
88252-73-7 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2,2,4,6-tetramethylchromene |
InChI |
InChI=1S/C13H16O/c1-9-5-6-12-11(7-9)10(2)8-13(3,4)14-12/h5-8H,1-4H3 |
InChI Key |
CUBKHLSSESIFRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(C=C2C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















